From a supramolecular tetranitrile to a porous covalent triazine-based framework with high gas uptake capacities

,

Chemical Communications (Cambridge,

2013,

49(38),

3961-3963

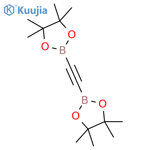

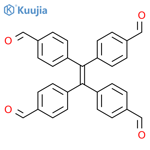

![4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile structure](https://ja.kuujia.com/scimg/cas/79802-71-4x500.png)